Hepta-4,5-dien-2-OL

Description

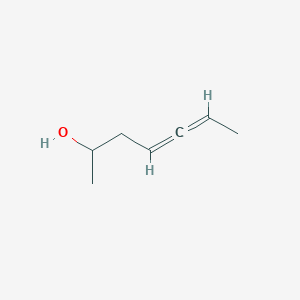

Hepta-4,5-dien-2-OL (systematic IUPAC name: hept-4,5-dien-2-ol) is a hypothetical seven-carbon alkenol with a hydroxyl group at position 2 and conjugated double bonds at positions 4 and 5.

Properties

CAS No. |

56037-82-2 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3,5,7-8H,6H2,1-2H3 |

InChI Key |

JUYHNXIOYFTQBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=CCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hepta-4,5-dien-2-OL can be synthesized through various methods. One common approach involves the use of allenes as starting materials. For instance, the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes can be employed to produce chiral cyclic ethers, which can then be transformed into this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Hepta-4,5-dien-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bonds can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Hepta-4,5-dien-2-one.

Reduction: Heptane-2-ol.

Substitution: 2-Chlorohepta-4,5-diene.

Scientific Research Applications

Hepta-4,5-dien-2-OL has various applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: It can be used in the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hepta-4,5-dien-2-OL involves its interaction with molecular targets through its hydroxyl group and double bonds. These interactions can lead to various chemical transformations, such as the formation of enones and conjugated dienes. The compound can form complexes with metals like rhodium, which can catalyze rearrangements and other reactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(a) 4,6-Heptadien-3-ol Derivatives

The evidence mentions 4,6-Heptadien-3-ol, 2-methyl-4-(1-methylethyl)-, (4E) (CAS 688045-40-1) . Key differences from Hepta-4,5-dien-2-OL include:

- Double bond positions : 4,6-diene vs. 4,5-diene.

- Functional groups : Hydroxyl at position 3 vs. position 2.

- Substituents : Branched methyl and isopropyl groups vs. a linear structure.

These differences likely influence physical properties (e.g., boiling point, solubility) and chemical behavior. For example:

- The branched substituents in the 4,6-diene derivative may increase steric hindrance, reducing reactivity in cycloaddition reactions compared to a linear diene system.

- The hydroxyl position affects hydrogen-bonding capacity and acidity.

Data Availability: No thermodynamic or spectral data are provided for this compound in the evidence .

(b) Spiro[2,4]hepta-4,6-diene (CAS 765-46-8)

This spirocyclic compound (C₇H₈) features a bicyclic framework with double bonds at positions 4 and 6. Unlike this compound, it lacks a hydroxyl group and is fully hydrocarbon. Key properties from the evidence include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 92.1384 g/mol | |

| Boiling point (estimated) | 330.20 K (57.05°C) | |

| IUPAC InChIKey | KPDOKSJMJMDRQA-UHFFFAOYSA-N |

General Trends in Diene-Containing Compounds

While direct comparisons to this compound are speculative, the evidence highlights the following trends:

Double Bond Positioning :

- Conjugated 4,5-dienes (hypothetical in this compound) may exhibit greater resonance stabilization and electrophilic reactivity compared to isolated or spiro-conjugated dienes.

Hydroxyl Group Effects :

- Allylic alcohols (e.g., this compound) are prone to acid-catalyzed dehydration or oxidation, whereas hydrocarbons (e.g., Spiro[2,4]hepta-4,6-diene) undergo addition or polymerization.

Steric and Electronic Factors :

- Branched substituents (as in the 4,6-Heptadien-3-ol derivative) reduce accessibility to reactive sites, while linear structures favor intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.